molecular formula C10H16O3 B14662205 Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol CAS No. 38610-74-1

Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol

Cat. No.: B14662205
CAS No.: 38610-74-1
M. Wt: 184.23 g/mol
InChI Key: FKTJCSOPKMHRDT-UHFFFAOYSA-N
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Description

Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol is an organic compound that features a cyclohexadiene ring substituted with two methyl groups and a hydroxyl group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The double bonds in the cyclohexadiene ring can be reduced to form a cyclohexane ring.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4,4-dimethylcyclohexa-1,5-dien-1-one.

    Reduction: Formation of 4,4-dimethylcyclohexanol.

    Substitution: Formation of 4,4-dimethylcyclohexa-1,5-dien-1-chloride.

Scientific Research Applications

Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the cyclohexadiene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4,4-Dimethylcyclohexa-2,5-dien-1-one
  • 4,4-Dimethylcyclohexanol
  • 4,4-Dimethylcyclohexa-1,5-dien-1-chloride

Comparison: Acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol is unique due to the presence of both a hydroxyl group and an acetic acid moiety. This combination allows for a diverse range of chemical reactions and interactions, making it more versatile compared to similar compounds that lack one of these functional groups.

Properties

CAS No.

38610-74-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

acetic acid;4,4-dimethylcyclohexa-1,5-dien-1-ol

InChI

InChI=1S/C8H12O.C2H4O2/c1-8(2)5-3-7(9)4-6-8;1-2(3)4/h3-5,9H,6H2,1-2H3;1H3,(H,3,4)

InChI Key

FKTJCSOPKMHRDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC1(CC=C(C=C1)O)C

Origin of Product

United States

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